6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione
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Overview
Description
6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the formation of the benzoxazole ring through the oxidative coupling of 2-aminophenol with benzylamine under an oxygen atmosphere . Various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be employed to facilitate the reaction . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include solvents like acetonitrile, toluene, and ethyl acetate, and reaction temperatures typically range from room temperature to 70°C . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit specific enzymes and receptors, leading to the disruption of cellular processes. For example, its anticancer activity is linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione can be compared with other benzoxazole derivatives, such as:
2-phenylbenzoxazole: Known for its antimicrobial and anticancer activities.
1,3-benzothiazol-2-yl derivatives: Exhibits similar biological activities, including antimicrobial and anticancer effects.
1-(5,7-dichloro-1,3-benzoxazol-2-yl)pyrazolo[3,4-b]quinoline: Known for its antibacterial and antioxidant properties.
The uniqueness of this compound lies in its specific structural features and the broad spectrum of biological activities it exhibits.
Properties
IUPAC Name |
6-[3-(1,3-benzoxazol-2-yl)phenyl]benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16N2O3/c30-26-21-12-3-1-10-19(21)20-11-2-4-13-22(20)27(31)29(26)18-9-7-8-17(16-18)25-28-23-14-5-6-15-24(23)32-25/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNRYGFWWNJSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC(=C4)C5=NC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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